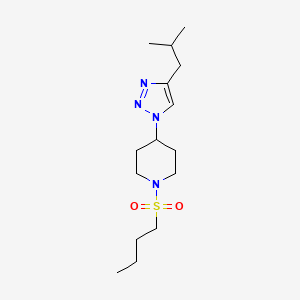
N-(1-methyl-3-phenylpropyl)-N'-(2-phenylethyl)ethanediamide
Overview
Description
N-(1-methyl-3-phenylpropyl)-N'-(2-phenylethyl)ethanediamide, commonly known as U-47700, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at Upjohn Pharmaceuticals. U-47700 is a potent agonist of the μ-opioid receptor, which is responsible for the analgesic effects of opioids. It has been used in scientific research to study the mechanism of action of opioids and their effects on the body.
Mechanism of Action
U-47700 is a potent agonist of the μ-opioid receptor, which is responsible for the analgesic effects of opioids. When U-47700 binds to the μ-opioid receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This results in a reduction in pain perception and a feeling of euphoria.
Biochemical and Physiological Effects:
U-47700 has a range of biochemical and physiological effects on the body. It has been shown to reduce pain perception, induce sedation, and produce feelings of euphoria. U-47700 can also cause respiratory depression, which can be life-threatening in high doses. Other side effects of U-47700 include nausea, vomiting, and constipation.
Advantages and Limitations for Lab Experiments
U-47700 has several advantages for use in lab experiments. It is a potent agonist of the μ-opioid receptor, which makes it a useful tool for studying the mechanism of action of opioids. It has also been used to investigate the pharmacokinetics and pharmacodynamics of opioids in animal studies. However, U-47700 has several limitations for lab experiments. It is a controlled substance and is subject to strict regulations. It can also be difficult to obtain and may be expensive.
Future Directions
There are several future directions for research on U-47700. One area of research is the development of new opioids that have fewer side effects and are less addictive than traditional opioids. Another area of research is the investigation of the long-term effects of opioid use on the body. This could include studies on the effects of opioids on the immune system, the cardiovascular system, and the gastrointestinal system. Finally, there is a need for more research on the use of opioids in pain management and the development of new pain management strategies that do not rely on opioids.
Scientific Research Applications
U-47700 has been used in scientific research to study the mechanism of action of opioids and their effects on the body. It has been used to study the binding affinity of opioids to the μ-opioid receptor and the effects of opioids on the central nervous system. U-47700 has also been used in animal studies to investigate the pharmacokinetics and pharmacodynamics of opioids.
properties
IUPAC Name |
N'-(4-phenylbutan-2-yl)-N-(2-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-16(12-13-17-8-4-2-5-9-17)22-20(24)19(23)21-15-14-18-10-6-3-7-11-18/h2-11,16H,12-15H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAAFDYTUHWJKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}thio)-5-cyano-4-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B3967126.png)
![4-{[3-(2-hydroxyethyl)-4-(3-methyl-2-buten-1-yl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B3967129.png)
![3-(4-bromobenzyl)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B3967135.png)
![5-(2-fluorophenyl)-4-(2-furoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3967140.png)

![3-allyl-5-[4-(allyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3967148.png)

![5-bromo-N-{4-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B3967157.png)
![4-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3967159.png)
![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B3967161.png)
![5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3967168.png)

![3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3967177.png)
![17-(3-chloro-4-fluorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3967184.png)